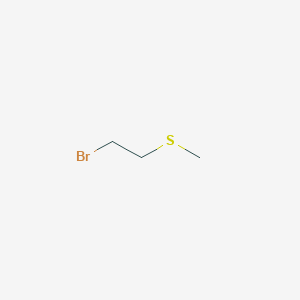
3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine
説明
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of “N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide” involves the reaction of the pro-ligand with triflate anions . Another related compound, “10-(3,5-di(pyridin-4-yl)phenyl)-10H-phenoxazine”, was synthesized by reacting 3,5-di(pyridin-4-yl)aniline with CuBr2 in a HBr solution .Molecular Structure Analysis
The molecular structure of these compounds is often complex and can be analyzed using techniques such as X-ray crystallography . For example, “N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide” features three triflate anions in the asymmetric unit, connected to the pincer cation by strong N–H⋯O hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite complex. For instance, coordination polymers incorporating the 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine ligand have been synthesized by the solvothermal method .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be quite complex and are often analyzed using techniques such as Hirshfeld surface analysis and computational chemistry studies .科学的研究の応用
Pincer-Type Tricationic Compound
The compound has been used in the synthesis of a pincer-type tricationic compound, N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide . This compound has potential applications in maintaining biological processes, catalysis, and supramolecular assemblies .
Anion Receptors
Tridentate pincer ligands with a defined region of positive charge, like the one synthesized using this compound, have good potential to act as anion receptors .
Metal Extracting Agents
These tridentate pincer ligands have also been reported to be used as metal extracting agents .
Molecular Switches
The compound can be used in the synthesis of molecular switches .
Coordination Polymers and Polygons
1,2,4-Thiadiazoles featuring pyridyl substituents, such as 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole, have been successfully used as building blocks in supramolecular chemistry by exploring their reactivity towards metal ions in the preparation of coordination polymers and polygons .
Biomedical Applications
1,2,4-Thiadiazoles have been recognized as effective scaffolds in medicinal chemistry, since many derivatives are biologically active and very promising candidates in drug design . They have potential applications in the treatment of Alzheimer’s disease, as neuroprotectors, and in the blood coagulation process .
Crystal Structure Analysis
The compound has been used in the crystal structure analysis of tetraaqua-bis(3,5-di(pyridin-4-yl)-1,2,4-triazol-1-ido-κ 1 N)nickel(II) dihydrate .
Synthesis of Other Complex Compounds
The compound can be used in the synthesis of other complex compounds, such as 1,4-Diiodotetrafluorobenzene 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole .
将来の方向性
特性
IUPAC Name |
3,5-dipyridin-4-yl-1,2,4-triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c13-18-11(9-1-5-14-6-2-9)16-17-12(18)10-3-7-15-8-4-10/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXLKHXFCBAVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(N2N)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the molar ratio of dpta affect the resulting Zn(II)-framework structure?
A1: The research demonstrates that varying the molar ratio of dpta to the tripodal linker tris(4′-carboxybiphenyl)amine (H3L) during synthesis directly influences the final structure of the Zn(II)-framework []. Two distinct frameworks were produced:
Q2: What are the implications of the structural differences between the two Zn(II)-frameworks (1) and (2)?
A2: The distinct structural arrangements arising from different dpta ratios have significant implications for the frameworks' properties. Notably, framework (2), synthesized with a lower dpta ratio, exhibits enhanced gas uptake capabilities compared to framework (1) []. This difference arises from the altered electronic environments and pore sizes within the frameworks. Consequently, activated framework (2') demonstrates superior uptake of N2 and H2 at 77 K, and importantly, shows improved CO2 adsorption at 273 K compared to activated framework (1'). Furthermore, framework (2') exhibits enhanced selectivity for CO2 adsorption over N2 and H2 at 273 K compared to (1'). This selectivity for CO2 is a critical factor for potential applications in carbon capture and storage.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















